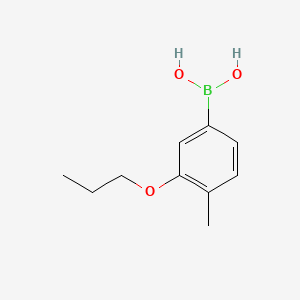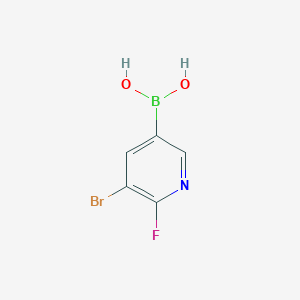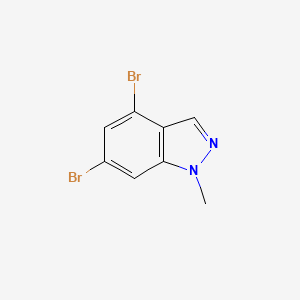![molecular formula C12H11BN2O4 B8231338 Boronic acid, [3-[(4-nitrophenyl)amino]phenyl]- CAS No. 511249-19-7](/img/structure/B8231338.png)
Boronic acid, [3-[(4-nitrophenyl)amino]phenyl]-
Descripción general
Descripción
Boronic acid, [3-[(4-nitrophenyl)amino]phenyl]-, is a versatile organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, [3-[(4-nitrophenyl)amino]phenyl]-, typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The reaction is catalyzed by palladium and usually takes place under mild conditions, making it suitable for a wide range of substrates .
Industrial Production Methods
Industrial production of boronic acids often involves the hydroboration of terminal alkynes followed by oxidation. This method provides a straightforward route to various boronic acid derivatives. The process is scalable and can be optimized for high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Boronic acid, [3-[(4-nitrophenyl)amino]phenyl]-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents like halides or sulfonates are commonly employed.
Major Products
The major products formed from these reactions include boronic esters, amines, and substituted aryl compounds. These products are valuable intermediates in organic synthesis and pharmaceutical development .
Aplicaciones Científicas De Investigación
Boronic acid, [3-[(4-nitrophenyl)amino]phenyl]-, has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Industry: The compound is used in the synthesis of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of boronic acid, [3-[(4-nitrophenyl)amino]phenyl]-, involves its ability to form reversible covalent bonds with diols. This interaction is crucial for its role in sensing applications and enzyme inhibition. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles such as hydroxyl groups on diols .
Comparación Con Compuestos Similares
Similar Compounds
3-Nitrophenylboronic acid: Similar in structure but lacks the amino group.
4-Nitrophenylboronic acid: Similar but with the nitro group in a different position.
4-(N-Boc-amino)phenylboronic acid: Contains a Boc-protected amino group instead of a nitro group .
Uniqueness
Boronic acid, [3-[(4-nitrophenyl)amino]phenyl]-, is unique due to the presence of both a nitro group and an amino group on the phenyl ring. This dual functionality allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Propiedades
IUPAC Name |
[3-(4-nitroanilino)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BN2O4/c16-13(17)9-2-1-3-11(8-9)14-10-4-6-12(7-5-10)15(18)19/h1-8,14,16-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAFSMXVCCUBEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC2=CC=C(C=C2)[N+](=O)[O-])(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801243352 | |
| Record name | Boronic acid, [3-[(4-nitrophenyl)amino]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801243352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511249-19-7 | |
| Record name | Boronic acid, [3-[(4-nitrophenyl)amino]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511249-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, [3-[(4-nitrophenyl)amino]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801243352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8231272.png)
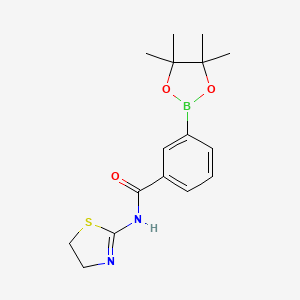
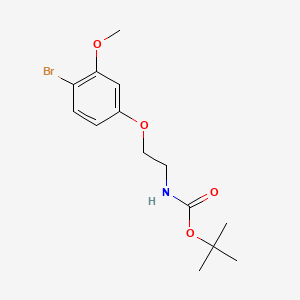

![11-bromo-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B8231308.png)

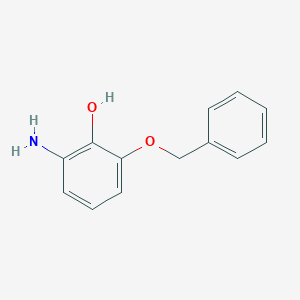
![[4-Fluoro-3-nitro-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B8231327.png)
